molecular formula C9H11Cl2NO3 B018189 Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride CAS No. 130312-40-2

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Cat. No.: B018189
CAS No.: 130312-40-2
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
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Description

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is an organic compound with the molecular formula C9H10ClNO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride typically involves the methylation of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes the use of dimethyl sulfate in the presence of potassium hydroxide in acetone . The reaction proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous reaction systems and advanced purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as quinones.

    Reduction: Formation of reduced derivatives like amines.

    Hydrolysis: Formation of 4-amino-5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFDIVILMYFZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 30 g (0.15 mol) of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml methanol is cooled to 0° and the mixture treated with gaseous HCl for 30 minutes. After all the acid dissolves the solution is evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride which is used directly in the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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